5-Bromo-2-(4-fluorophenyl)thiazole
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Overview
Description
5-Bromo-2-(4-fluorophenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 5-position and a fluorophenyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-fluorophenyl)thiazole typically involves the reaction of 4-fluoroaniline with bromine and sulfur to form the thiazole ring. One common method involves the following steps :
Formation of 4-fluorophenylthiourea: 4-Fluoroaniline reacts with thiocyanate to form 4-fluorophenylthiourea.
Cyclization: The 4-fluorophenylthiourea undergoes cyclization with bromine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-fluorophenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced thiazole derivatives.
Scientific Research Applications
5-Bromo-2-(4-fluorophenyl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and other biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-fluorophenyl)thiazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(4-chlorophenyl)thiazole
- 5-Bromo-2-(4-methylphenyl)thiazole
- 5-Bromo-2-(4-nitrophenyl)thiazole
Uniqueness
5-Bromo-2-(4-fluorophenyl)thiazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C9H5BrFNS |
---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
5-bromo-2-(4-fluorophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H5BrFNS/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h1-5H |
InChI Key |
XOVQPRMBCZAWOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)Br)F |
Origin of Product |
United States |
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